3-(pyrrolidin-2-yl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

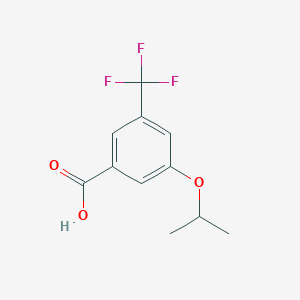

The compound “3-(pyrrolidin-2-yl)-1,2-oxazole” contains a pyrrolidine ring and an oxazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Oxazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of the pyrrolidine and oxazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that the disposition of similar compounds is examined in rats, dogs, and humans after oral administration of a single dose .

Result of Action

It is known that certain pyrrolidine alkaloids can cause apoptotic cell death in mcf-7 breast cancer cells .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-POX in laboratory experiments include its low toxicity, its ability to form stable complexes with metal ions, and its versatility in the synthesis of various compounds. Additionally, 3-POX is relatively inexpensive and easy to obtain. The main limitation of 3-POX is its lack of specificity, which can lead to the formation of unwanted side products.

Direcciones Futuras

The future direction of 3-POX research includes the development of more efficient and selective synthetic methods, the development of new fluorescent probes and imaging agents, and the exploration of the biochemical and physiological effects of 3-POX. Additionally, 3-POX could be used in the synthesis of new drugs, pesticides, and other compounds. Finally, 3-POX could be used as a tool to study the mechanism of action of other compounds.

Métodos De Síntesis

3-POX can be synthesized by several methods. The most common method is the condensation reaction of 2-aminopyrrolidine with formaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-aminopyrrolidine with an aldehyde in the presence of a Lewis acid, such as zinc chloride. Finally, 3-POX can also be synthesized through the reaction of 2-aminopyrrolidine with an aldehyde and a base, such as sodium hydroxide.

Aplicaciones Científicas De Investigación

3-POX has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, such as anticonvulsants, analgesics, and antibiotics. It has also been used in the synthesis of pesticides and other compounds. In addition, 3-POX is used in the synthesis of fluorescent probes and imaging agents. Furthermore, 3-POX is used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-2-yl)-1,2-oxazole involves the reaction of pyrrolidine with ethyl 2-bromoacetate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Starting Materials": [ "Pyrrolidine", "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester.", "Step 2: The intermediate 2-(pyrrolidin-2-yl)acetic acid ethyl ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |

Número CAS |

1255147-67-1 |

Fórmula molecular |

C7H10N2O |

Peso molecular |

138.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.